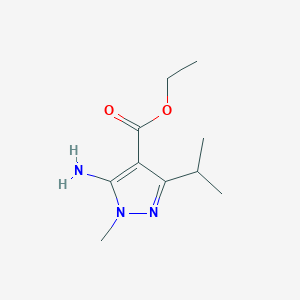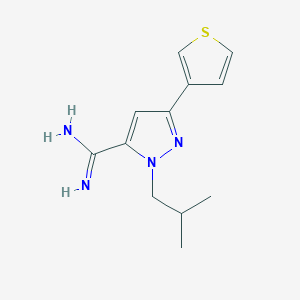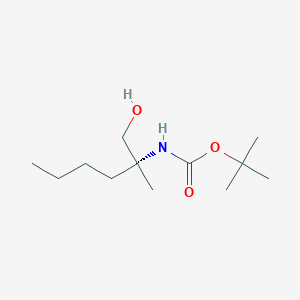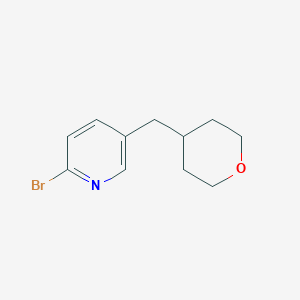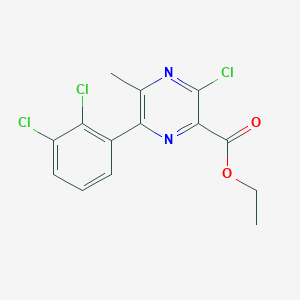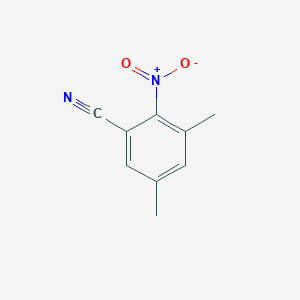
3,5-Dimethyl-2-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2-nitrobenzonitrile is an aromatic organic compound with the molecular formula C9H8N2O2 It is characterized by the presence of two methyl groups at the 3rd and 5th positions, a nitro group at the 2nd position, and a nitrile group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-2-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Another method involves the reaction of 3,5-dimethylbenzoyl chloride with sodium nitrite in the presence of a suitable solvent like acetonitrile. This reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes a Sandmeyer reaction to yield the desired nitrobenzonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophiles in suitable solvents.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 3,5-Dimethyl-2-aminobenzonitrile.
Substitution: 3,5-Dimethyl-2-amidobenzonitrile or 3,5-Dimethyl-2-carboxybenzonitrile.
Oxidation: 3,5-Dimethyl-2-nitrobenzoic acid.
Scientific Research Applications
3,5-Dimethyl-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitrile groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-nitrobenzonitrile largely depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved in these reactions include the interaction of the nitro group with reducing agents and the subsequent formation of intermediate species.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzonitrile: Lacks the methyl groups, making it less sterically hindered.
3,4-Dimethyl-2-nitrobenzonitrile: Similar structure but with different substitution pattern.
4-Nitrobenzonitrile: Lacks the methyl groups and has the nitro group at a different position.
Uniqueness
3,5-Dimethyl-2-nitrobenzonitrile is unique due to the presence of both methyl groups and the nitro group, which influence its reactivity and the types of reactions it can undergo
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3,5-dimethyl-2-nitrobenzonitrile |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-7(2)9(11(12)13)8(4-6)5-10/h3-4H,1-2H3 |
InChI Key |
CHYFSKPFYZJAHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C#N)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13335614.png)
![(1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate](/img/structure/B13335617.png)
![(1S,4S,7Z,10S,16E,21S)-7-Ethylidene-4,21-diisopropyl-11,11-dimethyl-2-oxa-12,13-dithia-5,8,20,23-tetraazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentaone](/img/structure/B13335631.png)
![2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B13335632.png)
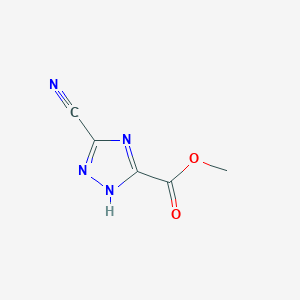
![Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine](/img/structure/B13335644.png)
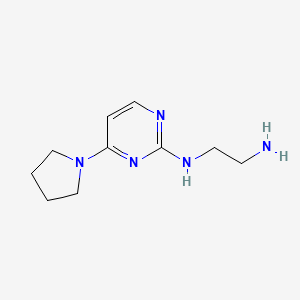
![N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylamine](/img/structure/B13335660.png)
